
Ormeloxifene hydrochloride, cis-
Descripción general
Descripción
Ormeloxifene hydrochloride, also known as centchroman, is a selective estrogen receptor modulator. It is a non-steroidal, non-hormonal oral contraceptive that has been marketed in India since the 1990s. It is primarily used as a contraceptive but also has applications in treating dysfunctional uterine bleeding and advanced breast cancer .
Mecanismo De Acción
Target of Action
Ormeloxifene hydrochloride, cis-, also known as JFJ9VA7B3G, is a selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . The estrogen receptor plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
Ormeloxifene exhibits both estrogenic and anti-estrogenic activity . As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .
Biochemical Pathways
It is known that ormeloxifene’s action is estrogenic in some parts of the body (eg, bones) and antiestrogenic in others (eg, uterus, breasts) . This suggests that it may affect multiple biochemical pathways related to estrogen signaling .
Pharmacokinetics
It is known that ormeloxifene is administered orally and has an elimination half-life of 7 days . This long half-life allows for once-a-week dosing
Result of Action
Ormeloxifene’s interaction with its targets leads to a variety of molecular and cellular effects. Its contraceptive effect is primarily due to its inhibition of endometrial receptivity, preventing implantation . Additionally, it has been suggested that ormeloxifene may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .
Action Environment
It is known that the compound is stable in solution at analyte concentration when studied at room temperature .
Análisis Bioquímico
Biochemical Properties
Ormeloxifene hydrochloride, cis- has both estrogenic and anti-estrogenic activity . It interacts with the estrogen receptor alpha, acting as a modulator . This interaction plays a crucial role in its function as a contraceptive, where it inhibits endometrial receptivity to blastocyst signals .
Cellular Effects
Ormeloxifene hydrochloride, cis- has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of the estrogen receptor alpha . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ormeloxifene hydrochloride, cis- involves both estrogenic and anti-estrogenic activity. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .
Temporal Effects in Laboratory Settings
The effects of Ormeloxifene hydrochloride, cis- over time in laboratory settings have been studied. It has been found that the stability of Ormeloxifene hydrochloride, cis- in solution at analyte concentration was studied at room temperature .
Dosage Effects in Animal Models
The effects of Ormeloxifene hydrochloride, cis- vary with different dosages in animal models. A standard dose is 30 mg weekly, but 60 mg loading doses can reduce pregnancy rates by 38% . It has a failure rate of about 1-2% with ideal use .
Metabolic Pathways
Ormeloxifene hydrochloride, cis- is involved in metabolic pathways related to the estrogen receptor alpha
Transport and Distribution
In healthy women, the apparent volume of distribution (Vd/F) of Ormeloxifene hydrochloride, cis- was higher than the total body fluid, and the nursing state does not have an effect on this parameter . Approximately 90% of Ormeloxifene hydrochloride, cis- is bound to albumin .
Subcellular Localization
Given its interaction with the estrogen receptor alpha, it is likely to be found in locations where this receptor is present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ormeloxifene hydrochloride involves several steps. The commercial product is a 1:1 mixture of its two optical isomers (d- and l-). The fractional crystallization of its di-p-toluoyl tartarate salts successfully resolves its two enantiomers. The free bases of respective enantiomers are liberated by alkaline hydrolysis and further converted to their hydrochlorides .
Industrial Production Methods: Industrial production of ormeloxifene hydrochloride involves high-performance liquid chromatography (HPLC) for chiral separation. The HPLC method utilizes a Lux 5µ cellulose-1 column with a mobile phase comprising hexane, isopropanol, methanol, and triethylamine (90:10:1:0.5). This method ensures the enantiomeric purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ormeloxifene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Contraceptive Use
Ormeloxifene is primarily recognized as an oral contraceptive agent. It is marketed in India as a once-a-week contraceptive pill, demonstrating a favorable safety profile with minimal side effects. Its mechanism involves selective binding to estrogen receptors, which helps in preventing ovulation and altering endometrial receptivity.
Clinical Evidence
- A study indicated that ormeloxifene has a high efficacy rate in preventing pregnancy with a low incidence of side effects such as nausea and weight gain .
Anti-Cancer Potential
Recent research has highlighted the potential of ormeloxifene as an anti-cancer agent, particularly in breast cancer and head and neck cancers.
Breast Cancer Treatment
- Ormeloxifene has been shown to induce apoptosis in breast cancer cells through both estrogen receptor-dependent and independent pathways. In clinical trials involving advanced breast cancer patients, approximately 38.5% responded positively to treatment with ormeloxifene administered at doses of 60 mg three times a week .
- Mechanistic studies revealed that ormeloxifene inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase and enhancing the expression of cell cycle regulators like p21 and p27 while downregulating Cyclin D1 .
Head and Neck Cancer
- In vitro studies demonstrated that ormeloxifene effectively inhibited the growth of head and neck squamous cell carcinoma (HNSCC) cell lines by inducing apoptosis via caspase activation. The compound also inhibited the AKT signaling pathway, which is often aberrantly activated in HNSCC .
Management of Dysfunctional Uterine Bleeding (DUB)
Ormeloxifene has been investigated for its efficacy in treating dysfunctional uterine bleeding, a condition characterized by abnormal menstrual bleeding patterns.
Clinical Findings
- A prospective study involving 50 women with DUB showed significant improvements after treatment with ormeloxifene (60 mg twice weekly for 12 weeks). Results indicated a notable decrease in menstrual blood loss, improved hemoglobin levels, and reduced endometrial thickness .
- The study reported an 84% relief from dysmenorrhea among participants, showcasing ormeloxifene's effectiveness as a non-hormonal treatment option with minimal side effects .
Pharmacokinetics and Safety Profile
Ormeloxifene exhibits favorable pharmacokinetics, characterized by a dose-dependent increase in serum concentration following administration. Studies have reported that it reaches peak plasma concentration within 4-6 hours post-dose .
Safety Considerations
- Clinical trials have demonstrated that ormeloxifene is well-tolerated with no significant hematological or biochemical toxicity even after prolonged use . Side effects are generally mild and include nausea and headaches.
Chiral Separation Techniques
The development of analytical methods for the separation of ormeloxifene's chiral isomers has been explored to enhance its therapeutic efficacy. High-performance liquid chromatography (HPLC) methods have been validated for this purpose, ensuring the purity and effectiveness of the drug used in clinical settings .
Comparación Con Compuestos Similares
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Clomiphene: Used to treat infertility in women who do not ovulate.
Comparison: Ormeloxifene hydrochloride is unique in its once-a-week dosing regimen, which improves compliance compared to daily oral contraceptives. Unlike tamoxifen and raloxifene, which are primarily used for their anti-estrogenic effects in breast tissue, ormeloxifene hydrochloride is also effective as a contraceptive and in treating dysfunctional uterine bleeding .
Actividad Biológica
Ormeloxifene hydrochloride, cis- (also known as Centchroman), is a selective estrogen receptor modulator (SERM) primarily used as an oral contraceptive. Its unique biological activity encompasses both estrogenic and anti-estrogenic effects, making it a compound of interest in various therapeutic contexts, including gynecological conditions and cancer treatment.
Ormeloxifene interacts with the estrogen receptor alpha, exhibiting a dual action:
- Estrogenic Activity : In certain tissues such as bones, it mimics estrogen, promoting beneficial effects like bone density maintenance.
- Anti-estrogenic Activity : In other tissues such as the uterus and breast, it inhibits estrogen's effects, which is crucial for its contraceptive properties by preventing endometrial receptivity to implantation signals.
Pharmacokinetics
Ormeloxifene is administered orally with a notable elimination half-life of approximately 7 days. Its pharmacokinetic profile indicates that it achieves a higher volume of distribution in healthy women than the total body fluid, suggesting effective systemic absorption and distribution.
Biological Effects
The compound's biological effects can be categorized into several key areas:
1. Contraceptive Efficacy
Ormeloxifene's primary use as an oral contraceptive is attributed to its ability to inhibit endometrial receptivity. Clinical studies have shown that a standard dosage of 30 mg weekly can significantly reduce pregnancy rates.
2. Treatment of Dysfunctional Uterine Bleeding (DUB)
A study involving women with DUB demonstrated that treatment with ormeloxifene (60 mg twice weekly for 12 weeks) resulted in:
- A significant decrease in menstrual blood loss.
- Improvement in associated symptoms such as dysmenorrhea, with 84% of patients reporting relief.
- Statistically significant changes in hemoglobin levels and endometrial thickness .
3. Anti-Cancer Potential
Recent research highlights ormeloxifene's potential as an anti-cancer agent:
- It has shown efficacy against breast cancer cells, particularly in ER+ (estrogen receptor positive) cell lines like MCF-7, where it induces apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase.
- In clinical trials, approximately 38.5% of advanced breast cancer patients responded positively to ormeloxifene treatment .
- The compound also exhibits anti-cancer activity in head and neck squamous cell carcinoma (HNSCC) by inhibiting the PI3K/AKT signaling pathway, leading to reduced cell proliferation and enhanced apoptosis .
Case Studies and Research Findings
Propiedades
IUPAC Name |
1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGUGBSQWQXLHB-OCPPCWRMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51423-19-9 | |
Record name | Ormeloxifene hydrochloride, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORMELOXIFENE HYDROCHLORIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.